

EGFR-IN-16 analogues and derivatives

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Compound of Interest

Compound Name: EGFR-IN-16

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An in-depth technical guide on the analogues and derivatives of Epidermal Growth Factor Receptor (EGFR) inhibitors, tailored for researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] This has led to the extensive development of EGFR inhibitors as targeted cancer therapies. This guide provides a technical overview of the core aspects of developing novel EGFR inhibitors, focusing on their synthesis, biological evaluation, and mechanism of action, using examples of recently developed analogues and derivatives.

Quantitative Data on Novel EGFR Inhibitors

The following tables summarize the in-vitro activity of several recently developed classes of EGFR inhibitors.

Table 1: Inhibitory Activity of 5-chloro-3-hydroxymethyl-indole-2-carboxamide Derivatives

Compound	EGFR IC50 (μM)	A549 IC50 (μM)	PC-3 IC50 (μM)	HepG2 IC50 (μM)
15	0.08	1.23	2.45	3.12
16	0.12	2.56	3.11	4.01
19	0.06	0.98	1.87	2.54
20	0.15	3.12	4.23	5.18
Erlotinib	0.05	0.89	1.54	2.03

Data synthesized from studies on indole-2-carboxamide derivatives, which have shown promising EGFR inhibitory activity.[\[4\]](#)[\[5\]](#)

Table 2: Activity of 2H-[\[4\]](#)[\[6\]](#)oxazino-[2,3-f]quinazolin Derivatives Against Wild-Type and Mutant EGFR

Compound	EGFRwt IC50 (nM)	EGFR L858R/T790M IC50 (nM)	NCI-H1975 IC50 (nM)
4a	1.5	25.6	35.2
Gefitinib	2.2	>1000	>1000

This class of compounds demonstrates potent activity against both wild-type and resistant mutant forms of EGFR.[\[7\]](#)

Table 3: Antiproliferative Activity of Dianilinopyrimidine Derivatives

Compound	A549 IC50 (μM)	PC-3 IC50 (μM)	HepG2 IC50 (μM)
4c	0.56	2.46	2.21
Gefitinib	1.24	5.87	4.65

Dianilinopyrimidine derivatives have been shown to possess significant anti-tumor activities.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. Below are representative protocols for key experiments.

EGFR Kinase Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase domain.

- **Reagents and Materials:** Recombinant human EGFR kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- **Procedure:**
 1. The EGFR enzyme is incubated with varying concentrations of the test compound in the kinase buffer for a predetermined period (e.g., 15 minutes) at room temperature.
 2. The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
 3. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
 4. The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminometer after adding the detection reagent.
 5. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

- **Cell Culture:** Cancer cell lines (e.g., A549, NCI-H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Procedure:**
 1. Cells are seeded in 96-well plates and allowed to adhere overnight.

2. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
3. After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
4. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
5. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis and Cell Cycle Analysis

Flow cytometry is commonly used to assess the effects of EGFR inhibitors on apoptosis and cell cycle progression.

- Apoptosis Assay (Annexin V/PI Staining):

1. Cells are treated with the test compound for a specified time.
2. Both floating and adherent cells are collected and washed with PBS.
3. Cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
4. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

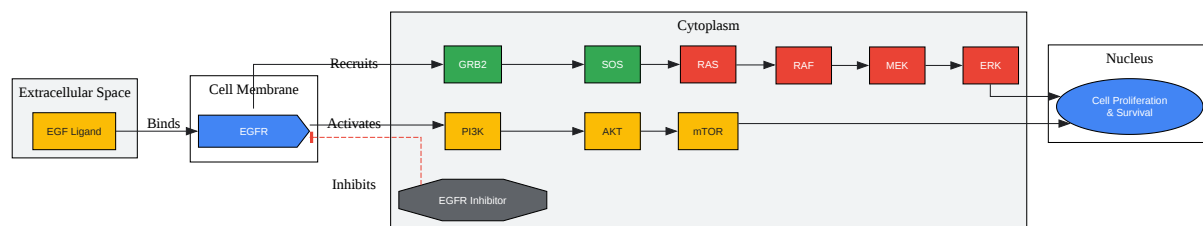
- Cell Cycle Analysis:

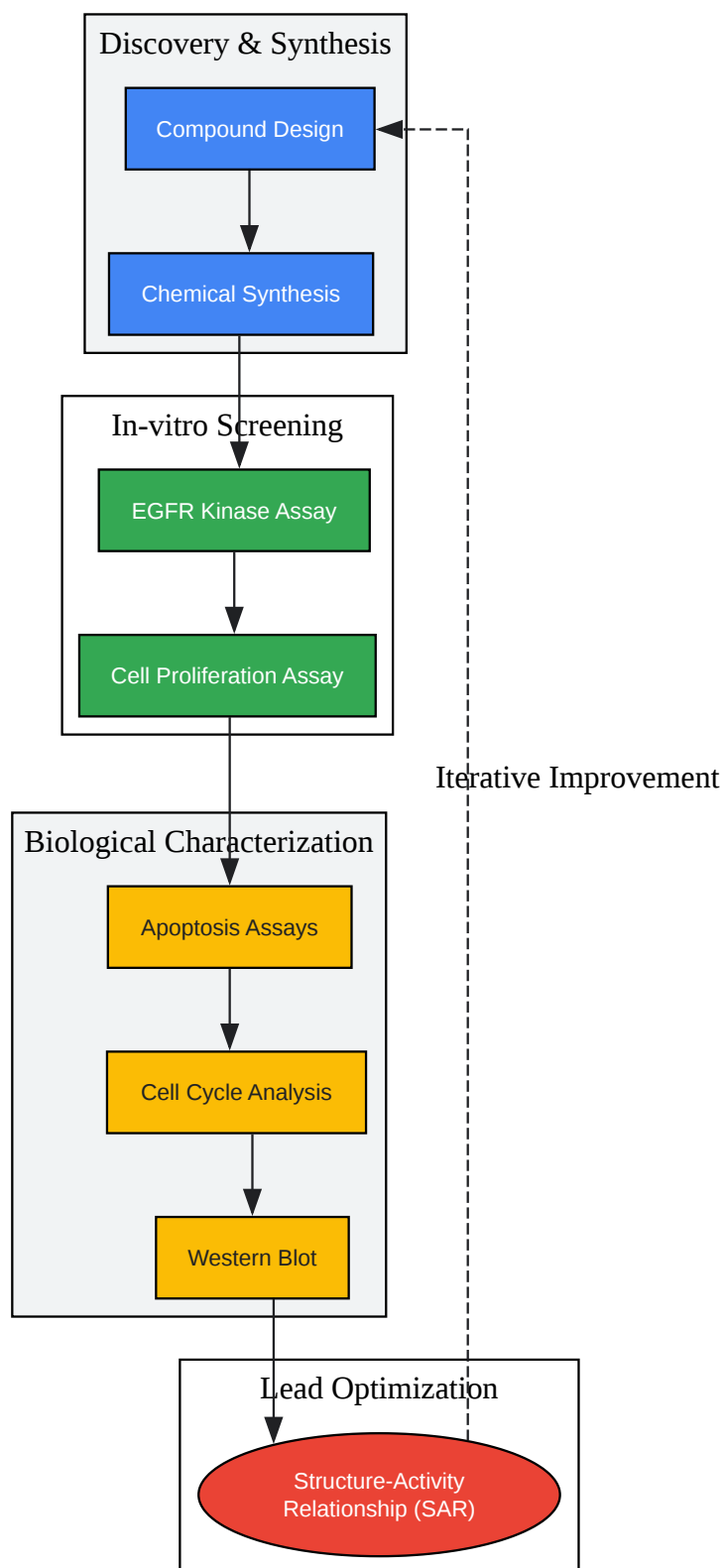
1. Treated cells are harvested, washed, and fixed in cold 70% ethanol.
2. The fixed cells are then washed and stained with a solution containing PI and RNase.

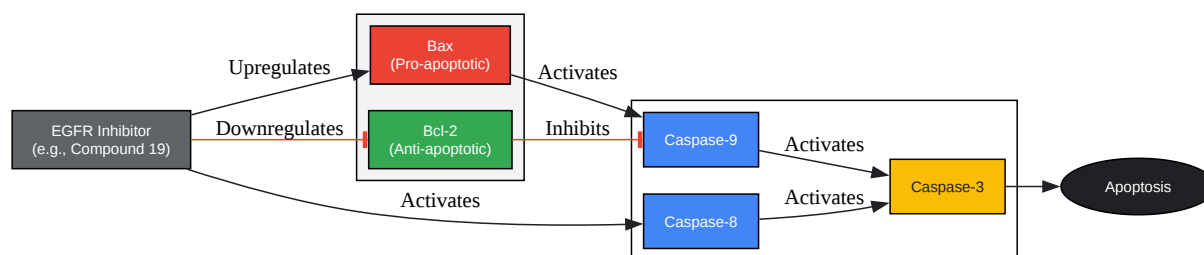
3. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Visualizations

EGFR activation triggers multiple downstream signaling cascades that are critical for cell proliferation and survival.^{[2][8]} The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.^{[2][8]}







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